Fluometuron-desmethyl-d3
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Overview
Description
Fluometuron-desmethyl-d3 is a deuterium-labeled derivative of fluometuron-desmethyl. It is primarily used as a stable isotope in scientific research to study the pharmacokinetics and metabolic profiles of fluometuron and its derivatives . The incorporation of deuterium atoms into the molecular structure helps in tracing and quantifying the compound during various analytical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluometuron-desmethyl-d3 is synthesized by incorporating deuterium atoms into the fluometuron-desmethyl molecule. The process involves the substitution of hydrogen atoms with deuterium, which can be achieved through various chemical reactions. One common method is the catalytic exchange reaction, where the compound is exposed to deuterium gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterium gas and appropriate catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Fluometuron-desmethyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the deuterium atoms.
Major Products Formed
The major products formed from these reactions include different metabolites and derivatives of this compound, which are used for further research and analysis .
Scientific Research Applications
Fluometuron-desmethyl-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study the behavior and transformation of fluometuron and its derivatives.
Biology: Helps in understanding the metabolic pathways and biological effects of fluometuron.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of fluometuron.
Industry: Applied in the development of new herbicides and pesticides
Mechanism of Action
The mechanism of action of fluometuron-desmethyl-d3 involves its incorporation into biological systems where it mimics the behavior of fluometuron. The deuterium atoms help in tracing the compound and studying its interactions with various molecular targets and pathways. This information is crucial for understanding the pharmacokinetics and metabolic profiles of fluometuron .
Comparison with Similar Compounds
Similar Compounds
Desmethyl fluometuron: A non-deuterated version of fluometuron-desmethyl.
Trifluoromethyl phenylurea: Another metabolite of fluometuron.
Trifluoromethyl aniline: A related compound formed during the degradation of fluometuron.
Uniqueness
Fluometuron-desmethyl-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and quantifying the compound during analytical processes. This makes it a valuable tool in scientific research for studying the pharmacokinetics and metabolic profiles of fluometuron and its derivatives .
Properties
Molecular Formula |
C9H9F3N2O |
---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
1-(trideuteriomethyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15)/i1D3 |
InChI Key |
SPOVEJAPXRPMBI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.